molecular formula C7H2BrCl3FNO3 B1403898 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene CAS No. 1417566-54-1

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1403898
CAS No.: 1417566-54-1
M. Wt: 353.4 g/mol
InChI Key: KVLMJQRLICLDKS-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is an aromatic compound with the molecular formula C7H2BrCl3FNO3. This compound contains several functional groups, including a bromine atom, a fluorine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring . These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine or fluorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the functional groups, potentially leading to ring cleavage or other structural changes.

Scientific Research Applications

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
  • 1-Bromo-5-fluoro-3-methyl-2-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMJQRLICLDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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